molecular formula C9H8N4O2 B12873506 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol

4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol

Cat. No.: B12873506
M. Wt: 204.19 g/mol
InChI Key: FZMLZZCOUSWBFV-ONNFQVAWSA-N
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Description

4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is a compound that features a triazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of 1H-1,2,4-triazole-3-amine with 2,4-dihydroxybenzaldehyde under appropriate conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring and hydroxyl groups play a crucial role in the binding interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(((1H-1,2,4-Triazol-3-yl)imino)methyl)benzene-1,2-diol is unique due to the presence of both the triazole ring and the benzene ring with hydroxyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]benzene-1,2-diol

InChI

InChI=1S/C9H8N4O2/c14-7-2-1-6(3-8(7)15)4-10-9-11-5-12-13-9/h1-5,14-15H,(H,11,12,13)/b10-4+

InChI Key

FZMLZZCOUSWBFV-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/C2=NC=NN2)O)O

Canonical SMILES

C1=CC(=C(C=C1C=NC2=NC=NN2)O)O

Origin of Product

United States

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